N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(19-13-15-5-2-1-3-6-15)14-20-10-8-16(9-11-20)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIBZGRDGGKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperidine derivative.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-(thiophen-3-yl)piperidin-1-yl)acetamide
- N-benzyl-2-(4-(furan-2-yl)piperidin-1-yl)acetamide
- N-benzyl-2-(4-(pyridin-2-yl)piperidin-1-yl)acetamide
Uniqueness
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is unique due to the specific positioning of the thiophene ring and the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may confer distinct electronic properties and interactions with biological targets compared to similar compounds with different heterocyclic rings.
Biological Activity
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound belonging to the class of piperidine derivatives, characterized by its unique structural features that include a benzyl group, a thiophene ring, and a piperidine ring linked through an acetamide moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
| CAS Number | 1396860-38-0 |
| Molecular Formula | C₁₈H₂₂N₂OS |
| Molecular Weight | 342.4 g/mol |
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization of precursors under basic conditions.
- Introduction of the Thiophene Ring : Achieved through coupling reactions.
- Benzylation : Involves nucleophilic substitution reactions.
- Acetamide Formation : Finalized through acylation reactions.
These synthetic routes not only yield the compound but also influence its biological activity by affecting its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown that derivatives of piperidine compounds can inhibit the growth of various pathogens, potentially making them useful in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Analogous compounds in the piperidine class have demonstrated efficacy against cancer cell lines, suggesting that this compound may similarly exhibit cytotoxic effects against specific cancer types.
Acetylcholinesterase Inhibition
Research on related compounds indicates that they may act as acetylcholinesterase inhibitors, which is relevant for conditions such as Alzheimer's disease. The presence of the thiophene ring could enhance the binding affinity to the enzyme, although specific studies on this compound are still needed.
Case Studies and Research Findings
- Antiviral Activity : A study exploring fragment-based drug discovery found that similar piperidine derivatives exhibited moderate activity against HIV reverse transcriptase, with IC50 values ranging from 28 to 45 µM . This suggests that N-benzyl derivatives could also be explored for antiviral applications.
- In Vitro Testing Against Cancer Cells : A comparative analysis of piperidine derivatives showed promising results in inhibiting cancer cell proliferation, with some compounds achieving IC50 values as low as 900 nM . The structural similarities may indicate potential effectiveness for this compound.
- Fragment-Based Drug Discovery in Tuberculosis : Research highlighted the potential of piperidine derivatives in combating tuberculosis, where certain analogs showed enhanced activity against Mycobacterium tuberculosis . This raises interest in evaluating N-benzyl derivatives for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
